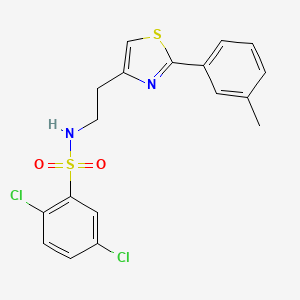

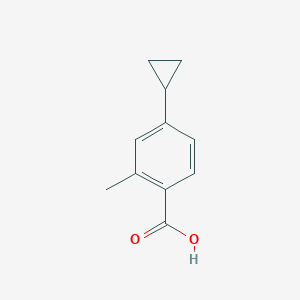

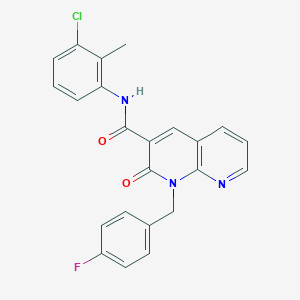

2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is not specified in the sources I found.Applications De Recherche Scientifique

Synthesis and Structural Characterization

Benzenesulfonamide derivatives have been synthesized and structurally characterized, showing potential as antagonists in targeting preparations for the prevention of human HIV-1 infection. For instance, Cheng De-ju (2015) discussed the synthesis of specific methylbenzenesulfonamide CCR5 antagonists, which could be candidate compounds for drug development, indicating their importance in HIV research (Cheng De-ju, 2015).

Antimicrobial and Antifungal Activity

Compounds bearing the benzenesulfonamide moieties have shown significant antimicrobial and antifungal activities. S. Y. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, demonstrating their efficacy against various bacterial and fungal strains. This research suggests that benzenesulfonamide derivatives could play a crucial role in developing new antimicrobial agents (S. Y. Hassan, 2013).

Anti-Infective Evaluation and In Silico Studies

Ghada Bouz et al. (2019) prepared substituted N-(pyrazin-2-yl)benzenesulfonamides to investigate the antimicrobial activity effect of different linkers. This study highlights the potential of these compounds in anti-infective therapies, particularly against M. tuberculosis, and underscores the value of in silico studies for drug development (Ghada Bouz et al., 2019).

Herbicidal Activity

The herbicidal potential of benzenesulfonamide derivatives has been explored, with findings indicating that N-(2-pyrazolin-1-ylformyl) benzenesulfonamides exhibit post-emergence activity on dicotyledonous weed species. This work by J. Eussen et al. (1990) suggests an agricultural application for benzenesulfonamide derivatives, providing a pathway to new herbicides (J. Eussen et al., 1990).

Anti-Plasmodium Activity

Research on pyrazolopyridine-sulfonamide derivatives has identified compounds with significant in vitro activity against Plasmodium falciparum, indicating potential applications in malaria treatment. This area of research, explored by Thais B Silva et al. (2016), demonstrates the role of benzenesulfonamide derivatives in addressing global health challenges like malaria (Thais B Silva et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

It’s known that similar compounds have been designed and synthesized for their anti-tubercular activity . These compounds likely interact with the biochemical pathways of Mycobacterium tuberculosis, leading to their anti-tubercular activity.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . This suggests that this compound may also have potential anti-tubercular activity.

Propriétés

IUPAC Name |

2-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2S/c17-14-3-1-2-4-15(14)24(22,23)20-11-13-5-9-21(10-6-13)16-12-18-7-8-19-16/h1-4,7-8,12-13,20H,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRXIOYUSMQVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate](/img/structure/B2933517.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}acetamide](/img/structure/B2933518.png)

![(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2933520.png)

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2933523.png)

![N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2933528.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2933536.png)